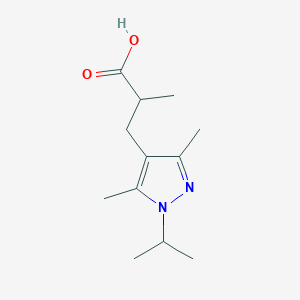

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid

Beschreibung

3-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a pyrazole-derived carboxylic acid featuring a branched alkyl substituent (isopropyl) and methyl groups at positions 3 and 5 of the pyrazole ring. The 2-methylpropanoic acid moiety adds steric bulk and influences the molecule’s electronic properties.

Eigenschaften

Molekularformel |

C12H20N2O2 |

|---|---|

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H20N2O2/c1-7(2)14-10(5)11(9(4)13-14)6-8(3)12(15)16/h7-8H,6H2,1-5H3,(H,15,16) |

InChI-Schlüssel |

HQQGUNBBMRBZGE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C(C)C)C)CC(C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.

Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. These reactions are typically performed using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid moiety, resulting in the formation of pyrazoline derivatives or alcohols, respectively.

Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid, and sulfonating agents like sulfuric acid are commonly employed.

Major Products Formed

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of pyrazoline derivatives or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Its effects on these pathways can result in therapeutic benefits, such as the inhibition of cancer cell growth or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogues (Table 1), focusing on substituent effects and functional groups:

Table 1: Structural Comparison of Pyrazole Derivatives

Substituent Effects and Implications

Alkyl Group Variations

- Isopropyl vs. Ethyl-substituted derivatives may exhibit higher solubility due to lower hydrophobicity .

- Trifluoromethyl Substituent (Ref: 10-F429430): The CF3 group in "2-methyl-2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid" introduces strong electron-withdrawing effects, likely enhancing the acidity of the carboxylic acid (pKa reduction) and improving metabolic stability .

Functional Group Comparisons

- Tetrazole vs. Carboxylic Acid (Compound 9): Tetrazole rings, as in Compound 9, mimic carboxylic acids but with higher acidity (pKa ~4.9 vs. ~4.2 for COOH) and resistance to esterase-mediated degradation. This makes tetrazole-containing compounds advantageous in drug design for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.